molecular formula C13H7F2NO4 B6399753 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid CAS No. 1261981-22-9

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid

Cat. No.: B6399753
CAS No.: 1261981-22-9
M. Wt: 279.19 g/mol
InChI Key: ORQTVAHMMWCNRJ-UHFFFAOYSA-N
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Description

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid: is an organic compound that features both fluorine and nitro functional groups attached to a benzoic acid core

Properties

IUPAC Name

3-(2,4-difluorophenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(4-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQTVAHMMWCNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689602
Record name 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-22-9
Record name 2',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes:

    Nitration: Starting with 2,4-difluorobenzene, the compound undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Carboxylation: The nitrated intermediate is then subjected to carboxylation, often through a Grignard reaction or a Friedel-Crafts acylation, to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve yield and purity.

    Catalysis: Using catalysts to enhance reaction rates and selectivity, reducing the need for harsh reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

    Esterification Reagents: Alcohols, acid chlorides, and anhydrides.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

    Esters: From esterification reactions.

Scientific Research Applications

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid has several applications in scientific research:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: It serves as a building block for the synthesis of herbicides and pesticides.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)-5-nitrobenzoic acid depends on its application:

    Enzyme Inhibition: In pharmaceuticals, it may act by inhibiting specific enzymes, thereby altering biochemical pathways.

    Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 2,4-Difluorophenylacetic acid
  • 4-Fluorophenylacetic acid

Uniqueness

3-(2,4-Difluorophenyl)-5-nitrobenzoic acid is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical modifications and applications.

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